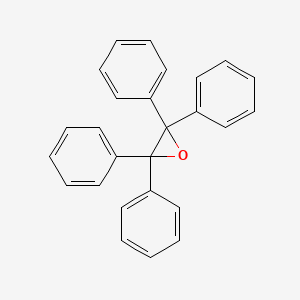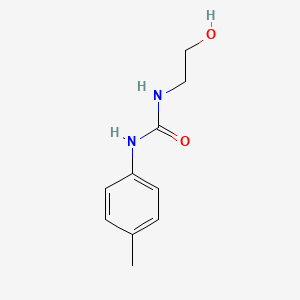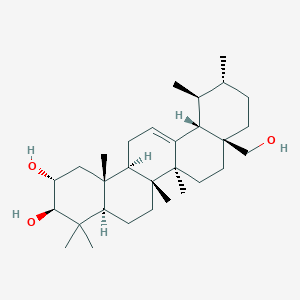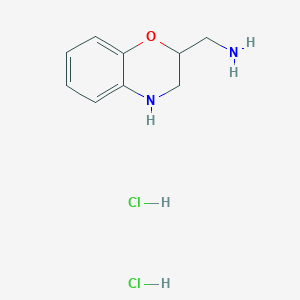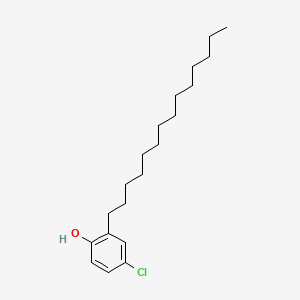
6,15-Dimethoxybenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,15-Dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione is a complex organic compound with the molecular formula C36H20O4 It is known for its unique structure, which includes multiple aromatic rings and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,15-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6,15-Dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
6,15-Dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromaticity and reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 6,15-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon used in various chemical applications.
Chrysene: A polycyclic aromatic hydrocarbon with similar structural features.
Uniqueness
6,15-Dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione is unique due to its specific arrangement of methoxy groups and the extended aromatic system. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
4430-55-1 |
|---|---|
Formule moléculaire |
C36H20O4 |
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
18,34-dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione |
InChI |
InChI=1S/C36H20O4/c1-39-27-15-25-17-7-3-5-9-19(17)35(37)23-14-12-22-32-28(40-2)16-26-18-8-4-6-10-20(18)36(38)24-13-11-21(34(32)30(24)26)31(27)33(22)29(23)25/h3-16H,1-2H3 |
Clé InChI |
QAYWRCZPILDEGZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C3=C4C(=C(C=C5C4=C(C=C3)C(=O)C6=CC=CC=C65)OC)C7=C2C8=C(C=C7)C(=O)C9=CC=CC=C9C8=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


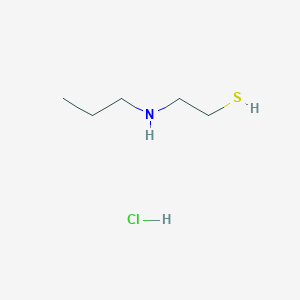

![(2-chlorophenyl)methyl-[3-[[2-[3-[(2-chlorophenyl)methyl-diethylazaniumyl]propylamino]-2-oxoacetyl]amino]propyl]-diethylazanium;dichloride](/img/structure/B13731656.png)
![Tricyclo[4.1.0.01,3]heptane](/img/structure/B13731672.png)



